

Independent Verification of INO-5401's Therapeutic Potential in Glioblastoma

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Compound of Interest

Compound Name: INO5042

Cat. No.: B15552334

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An Objective Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of INO-5401, a novel DNA-based immunotherapy, and its therapeutic potential for newly diagnosed glioblastoma (GBM). It compares the performance of INO-5401, administered in combination with INO-9012 and the PD-1 inhibitor cemiplimab, against the current standard of care and other therapeutic alternatives. The information is supported by experimental data from clinical trials to facilitate an objective evaluation by researchers, scientists, and drug development professionals.

Product Overview: INO-5401

INO-5401 is a therapeutic vaccine composed of synthetic DNA plasmids that encode for three tumor-associated antigens commonly overexpressed in glioblastoma: human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen (PSMA). It is co-administered with INO-9012, a DNA plasmid encoding for the cytokine Interleukin-12 (IL-12), which acts as an immune activator to enhance T-cell responses. The DNA plasmids are delivered intramuscularly, followed by electroporation with the proprietary CELLECTRA® device, which uses brief electrical pulses to increase the permeability of cell membranes and enhance plasmid uptake.

The fundamental therapeutic principle of INO-5401 is to stimulate the patient's own immune system to recognize and attack GBM cells. By introducing the genetic blueprints for these tumor antigens, the therapy aims to generate a robust and targeted T-cell response against the cancer.

Quantitative Data Comparison

The following tables summarize the clinical efficacy of the INO-5401 combination therapy in newly diagnosed GBM patients from the Phase 1/2 trial (NCT03491683) and compare it with other therapeutic alternatives.

Table 1: Overall Survival (OS) and Progression-Free Survival (PFS) in Newly Diagnosed GBM

Treatment Regimen	Patient Cohort (MGMT Promoter Status)	Median Overall Survival (mOS)	Overall Survival (OS) Rate	Median Progression-Free Survival (mPFS)	Progression-Free Survival (PFS) Rate at 6 Months	Citation(s)
INO-5401						
+ INO-9012 + Cemiplima b + SoC	Unmethylated	17.9 months	84.4% at 12 months; 50% at 18			

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